(4-Ethylphenyl)(2-methoxyphenyl)methane
Description
(4-Ethylphenyl)(2-methoxyphenyl)methane is a diarylmethane derivative featuring two distinct aryl substituents: a 4-ethylphenyl group (para-ethyl-substituted benzene) and a 2-methoxyphenyl group (ortho-methoxy-substituted benzene). Its synthesis likely involves coupling reactions between substituted benzyl halides or aldehydes, analogous to methods described for diaryl methanes in heterocyclic chemistry .
These attributes influence its physicochemical properties, reactivity, and applications.
Properties
CAS No. |
701936-37-0 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-ethyl-4-[(2-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C16H18O/c1-3-13-8-10-14(11-9-13)12-15-6-4-5-7-16(15)17-2/h4-11H,3,12H2,1-2H3 |
InChI Key |
IPCCVHYUQSXEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylmethane Derivatives
Tetrakis(4-ethylphenyl)methane
- Structure : Tetraaryl methane with four 4-ethylphenyl groups.
- Key Findings : Used in MOFs due to its symmetry and ability to enhance porosity. The ethyl groups improve structural rigidity and thermal stability compared to smaller substituents .
- Comparison : Unlike the target compound, which has mixed substituents, tetrakis(4-ethylphenyl)methane’s uniformity facilitates crystallinity and modular MOF design. The diarylmethane scaffold in the target compound offers flexibility for asymmetric functionalization.
Compound 14 (R1 = 2-naphthyl, R2 = 2-methoxyphenyl)
- Structure : Diarylmethane with 2-naphthyl and 2-methoxyphenyl groups.
- Key Findings : Synthesized in 84% yield via coupling reactions, highlighting the 2-methoxyphenyl group’s compatibility with sterically demanding partners like naphthyl .
- However, the ethyl group in the target compound may offer better solubility in non-polar solvents.
Heterocyclic Derivatives
IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione)
- Structure : Imidazolidin-2,4-dione core with 4-ethylphenyl and phenyl substituents.
- Key Findings: Exhibits central nervous system (CNS) activity and antinociceptive properties, suggesting the 4-ethylphenyl group enhances bioavailability or receptor affinity .
- Comparison : While the target compound lacks a heterocyclic core, the shared 4-ethylphenyl substituent underscores its role in modulating lipophilicity, a critical factor in blood-brain barrier penetration.
Piperazine Derivatives
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride)
- Structure: Piperazine derivative with 2-methoxyphenyl and phenoxy groups.
- Key Findings : The 2-methoxyphenyl group contributes to cardiovascular activity, likely through receptor binding influenced by steric and electronic effects .
- Comparison : The ortho-methoxy group’s electron-donating nature is consistent across compounds. However, in the target diarylmethane, this group may participate in chalcogen bonding (e.g., O⋯O interactions), as seen in λ³-iodanylidene malonates , whereas in HBK14, it modulates piperazine receptor interactions.
Data Table: Key Comparative Properties
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